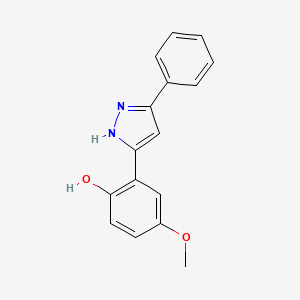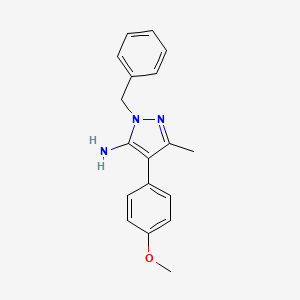
5-(2-hydroxy-5-methoxyphenyl)-3-phenylpyrazole
Übersicht
Beschreibung
5-(2-hydroxy-5-methoxyphenyl)-3-phenylpyrazole is a useful research compound. Its molecular formula is C16H14N2O2 and its molecular weight is 266.29 g/mol. The purity is usually 95%.
The exact mass of the compound 4-methoxy-2-(5-phenyl-1H-pyrazol-3-yl)phenol is 266.105527694 g/mol and the complexity rating of the compound is 307. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Docking and Quantum Chemical Calculations
The molecular structure and spectroscopic data of a derivative of 4-methoxy-2-(5-phenyl-1H-pyrazol-3-yl)phenol have been studied through Density Functional Theory (DFT) calculations and molecular docking results. This research provides insights into the geometry, vibrational spectra, molecular parameters, and potential biological effects of such compounds (Viji et al., 2020).
Microwave-Assisted Synthesis and Antimicrobial Activity
A study focused on the synthesis of novel compounds related to 4-methoxy-2-(5-phenyl-1H-pyrazol-3-yl)phenol, highlighting their potential antimicrobial activity. The molecular docking studies for the inhibition of enzyme DNA gyrase align with the in vitro antimicrobial studies, indicating these compounds as promising antimicrobial agents (Ashok et al., 2016).
Synthesis and Antimicrobial Activity of Pyrazolines
Research on synthesizing (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, structurally related to 4-methoxy-2-(5-phenyl-1H-pyrazol-3-yl)phenol, demonstrated good antimicrobial activity comparable with standard drugs. Compounds containing methoxy groups showed high antimicrobial activity (Kumar et al., 2012).
Hydrogen-Bonded Chains Analysis
A study on molecules closely related to 4-methoxy-2-(5-phenyl-1H-pyrazol-3-yl)phenol explored their molecular structures, specifically focusing on hydrogen-bonded chains. This research offers insights into the molecular interactions and structural properties of these compounds (Trilleras et al., 2005).
Annular Tautomerism of NH-Pyrazoles
This study examined the structures of NH-pyrazoles, related to 4-methoxy-2-(5-phenyl-1H-pyrazol-3-yl)phenol, through X-ray crystallography and NMR spectroscopy. The research provides detailed insights into the tautomerism in solution and solid states of these compounds (Cornago et al., 2009).
Synthesis and Anti-inflammatory Activity Analysis
A study evaluated novel synthesized 1,5-diarylpyrazole compounds, including derivatives of 4-methoxy-2-(5-phenyl-1H-pyrazol-3-yl)phenol, for their anti-inflammatory potentiality. This research provides valuable information on the structure-activity relationship and potential anti-inflammatory properties of these compounds (Hayun et al., 2020).
Eigenschaften
IUPAC Name |
4-methoxy-2-(3-phenyl-1H-pyrazol-5-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-20-12-7-8-16(19)13(9-12)15-10-14(17-18-15)11-5-3-2-4-6-11/h2-10,19H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCJVADXLRFTMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C2=CC(=NN2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90425243 | |
| Record name | Phenol, 4-methoxy-2-(5-phenyl-1H-pyrazol-3-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90425243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138580-54-8 | |
| Record name | Phenol, 4-methoxy-2-(5-phenyl-1H-pyrazol-3-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90425243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B5714940.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B5714943.png)
![2-[2-(4-Methoxyphenyl)sulfonylethyl]-1,3-benzoxazole](/img/structure/B5714953.png)


![N-[(E)-(3-bromo-4,5-dimethoxyphenyl)methylideneamino]-6-chloro-4-phenylquinazolin-2-amine](/img/structure/B5714970.png)
![1-[(5-Bromo-2-chlorophenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B5714975.png)


![2-(4-biphenylyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5715004.png)

![2-(ETHYLSULFANYL)-N-[(FURAN-2-YL)METHYL]BENZAMIDE](/img/structure/B5715023.png)

![N-benzyl-N'-[1,1-bis(trifluoromethyl)propyl]urea](/img/structure/B5715027.png)
